molecular formula C6H11NO4 B083139 5-Methyl DL-glutamate CAS No. 14487-45-7

5-Methyl DL-glutamate

Cat. No. B083139
CAS RN: 14487-45-7
M. Wt: 161.16 g/mol
InChI Key: ZGEYCCHDTIDZAE-UHFFFAOYSA-N
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Description

5-Methyl DL-glutamate, also known as 2-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid. It is a methyl ester and a non-proteinogenic alpha-amino acid . The molecular formula of 5-Methyl DL-glutamate is C6H11NO4 .


Molecular Structure Analysis

The 5-Methyl DL-glutamate molecule contains a total of 21 bonds. There are 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Diabetes Research

“H-DL-GLU(OME)-OH” is associated with high-density lipoprotein cholesterol (HDL-C) and glycosylated hemoglobin in diabetic patients . It’s used in research to understand the relationship between HDL-C and glycosylated hemoglobin in adult diabetic patients .

Lipid Ratio Analysis

The compound is used in studies investigating lipid ratios in patients with abnormal glucose tolerance status . It helps in understanding the predictive values of lipid ratios in prediabetes .

Depression Research

“5-Methyl DL-glutamate” is used in research related to depression. It’s involved in the kynurenine pathway between inflammation and glutamate in the underlying etiopathology of depression .

Neuroinflammation Studies

This compound is used in studies examining cerebral glutamate regulation and receptor changes in perioperative neuroinflammation and cognitive dysfunction . It helps in understanding how glutamate handling and glutamatergic function are affected by neuroinflammation .

Neurodegenerative Disease Research

The compound is associated with the type 5 metabotropic glutamate receptor, mGlu 5, which is a potential therapeutic target for the treatment of several neurodegenerative diseases .

Chemical Industry Applications

“H-DL-GLU(OME)-OH” and its related compounds serve as feedstock for producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals. This indicates a move towards renewable sources for the chemical industry.

Safety And Hazards

While specific safety and hazards information for 5-Methyl DL-glutamate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Glutamate receptors are distributed widely in many tissues apart from the brain. Further studies are required to characterize these receptors with regard to their functional roles. Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research and addressing the challenges in monitoring metabolic pathways in living cells .

properties

IUPAC Name

2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28677-37-4
Record name Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28677-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20859653
Record name 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl DL-glutamate

CAS RN

14487-45-7, 1499-55-4
Record name 5-Methyl hydrogen glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14487-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5)-Methyl L-hydrogen glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl DL-glutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1499-55-4
Source DTP/NCI
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Record name 5-methyl DL-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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